molecular formula C19H15ClO2S B12141256 1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one

1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one

Cat. No.: B12141256
M. Wt: 342.8 g/mol
InChI Key: MZLMVODCMKCXMM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one is an organic compound characterized by the presence of a chlorophenyl group, a furan ring, and a phenylsulfanyl moiety attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide to form a chalcone intermediate.

    Addition of Phenylsulfanyl Group: The chalcone intermediate is then reacted with thiophenol in the presence of a catalyst like potassium carbonate to introduce the phenylsulfanyl group.

    Final Cyclization: The final step involves cyclization under acidic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-(furan-2-yl)propan-1-one: Lacks the phenylsulfanyl group.

    1-(4-Chlorophenyl)-3-(phenylsulfanyl)propan-1-one: Lacks the furan ring.

    1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(methylsulfanyl)propan-1-one: Contains a methylsulfanyl group instead of a phenylsulfanyl group.

Uniqueness: 1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfanyl)propan-1-one is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the chlorophenyl, furan, and phenylsulfanyl groups allows for diverse interactions and applications not seen in simpler analogs.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future scientific advancements

Properties

Molecular Formula

C19H15ClO2S

Molecular Weight

342.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(furan-2-yl)-3-phenylsulfanylpropan-1-one

InChI

InChI=1S/C19H15ClO2S/c20-15-10-8-14(9-11-15)17(21)13-19(18-7-4-12-22-18)23-16-5-2-1-3-6-16/h1-12,19H,13H2

InChI Key

MZLMVODCMKCXMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3

Origin of Product

United States

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